(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Brand Name:
Vulcanchem
CAS No.:
148555-10-6
VCID:
VC21302609
InChI:
InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6-/m1/s1
SMILES:
C1C=CC2C1C(C(=O)O2)O
Molecular Formula:
C7H8O3
Molecular Weight:
140.14 g/mol
(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
CAS No.: 148555-10-6
Cat. No.: VC21302609
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148555-10-6 |
|---|---|
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one |
| Standard InChI | InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6-/m1/s1 |
| Standard InChI Key | LOTRXPYWDQSASJ-NGJCXOISSA-N |
| Isomeric SMILES | C1C=C[C@H]2[C@@H]1[C@H](C(=O)O2)O |
| SMILES | C1C=CC2C1C(C(=O)O2)O |
| Canonical SMILES | C1C=CC2C1C(C(=O)O2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator